molecular formula C17H16FNO2 B268637 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B268637
M. Wt: 285.31 g/mol
InChI Key: KTAHASXVCJFNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has been extensively studied in the scientific community for its potential use in various applications. This compound is a member of the benzamide class of compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cells and can be used in various types of cancer research. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.

Future Directions

For the use of this compound include the development of more potent and selective inhibitors of the AKT signaling pathway and the investigation of its potential use in other diseases.

Synthesis Methods

The synthesis of 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves several steps. The first step involves the synthesis of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid. The second step involves the reaction of 2-fluorobenzoyl chloride with 2-[(2-methylprop-2-en-1-yl)oxy]aniline to form 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.

Scientific Research Applications

2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.

properties

Product Name

2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

2-fluoro-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C17H16FNO2/c1-12(2)11-21-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,1,11H2,2H3,(H,19,20)

InChI Key

KTAHASXVCJFNNJ-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.